molecular formula C15H15ClO B14779039 3-Chloro-2-isopropoxy-1,1'-biphenyl

3-Chloro-2-isopropoxy-1,1'-biphenyl

Cat. No.: B14779039
M. Wt: 246.73 g/mol
InChI Key: NVSJBFHXLYLBPT-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-isopropoxy-1,1’-biphenyl typically involves the reaction of 3-chloro-1,1’-biphenyl with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-isopropoxy-1,1’-biphenyl may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-isopropoxy-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-amino-2-isopropoxy-1,1’-biphenyl or 3-thio-2-isopropoxy-1,1’-biphenyl.

    Oxidation: Formation of 3-chloro-2-isopropoxybenzophenone.

    Reduction: Formation of 3-chloro-2-isopropoxycyclohexyl derivatives.

Scientific Research Applications

3-Chloro-2-isopropoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-isopropoxy-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1’-biphenyl: Lacks the isopropoxy group, making it less versatile in certain reactions.

    3-Bromo-2-isopropoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-Isopropoxy-1,1’-biphenyl: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness

3-Chloro-2-isopropoxy-1,1’-biphenyl is unique due to the presence of both chlorine and isopropoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-3-phenyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C15H15ClO/c1-11(2)17-15-13(9-6-10-14(15)16)12-7-4-3-5-8-12/h3-11H,1-2H3

InChI Key

NVSJBFHXLYLBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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